molecular formula C13H12FN3O B2390687 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide CAS No. 2415601-10-2

5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide

Cat. No. B2390687
CAS RN: 2415601-10-2
M. Wt: 245.257
InChI Key: ZJDJDMADSNCVGK-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, also known as FMMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMMP is a pyridine-based compound that is synthesized through a series of complex chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of PKB, which plays a critical role in cell survival and proliferation. By inhibiting PKB, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of PKB, leading to the induction of apoptosis in cancer cells. 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of PKB, making it a valuable tool for studying the role of PKB in cell growth and survival. However, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide also has several limitations. It is a complex compound that requires several steps for synthesis, making it difficult and time-consuming to produce. Additionally, its mechanism of action is not yet fully understood, making it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide. One potential area of investigation is the development of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide-based anticancer drugs. Another area of research is the study of the mechanism of action of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, which may provide insights into the role of PKB in cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide in vivo, which may pave the way for its use in clinical settings.
In conclusion, 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is a pyridine-based compound that has significant potential for use in scientific research. Its potent inhibitory activity against PKB and its ability to induce apoptosis in cancer cells make it a promising candidate for the development of anticancer drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with 6-methylpyridin-2-amine to produce 2-(6-methylpyridin-2-yl)pyridine. The resulting product is then reacted with 4-methyl-5-nitro-2-fluorobenzene to produce 5-fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB), which is involved in the regulation of cell growth and survival. 5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

5-fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-8-6-11(15-7-10(8)14)13(18)17-12-5-3-4-9(2)16-12/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJDMADSNCVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NC=C(C(=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-N-(6-methylpyridin-2-yl)pyridine-2-carboxamide

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